Fmoc-N-Me-Homocys(Trt)-OH
CAS No.:
Cat. No.: VC20230720
Molecular Formula: C39H35NO4S
Molecular Weight: 613.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C39H35NO4S |
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Molecular Weight | 613.8 g/mol |
IUPAC Name | 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-tritylsulfanylbutanoic acid |
Standard InChI | InChI=1S/C39H35NO4S/c1-40(38(43)44-27-35-33-23-13-11-21-31(33)32-22-12-14-24-34(32)35)36(37(41)42)25-26-45-39(28-15-5-2-6-16-28,29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24,35-36H,25-27H2,1H3,(H,41,42) |
Standard InChI Key | XVDJDZSADBCCPL-UHFFFAOYSA-N |
Canonical SMILES | CN(C(CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Introduction
Chemical Identity and Structural Features
Fmoc-N-Me-Homocys(Trt)-OH is characterized by the systematic IUPAC name N-(fluorenylmethoxycarbonyl)-N-methyl-S-trityl-L-homocysteine, reflecting its functional groups and stereochemistry. Its molecular formula is C₃₉H₃₅NO₄S, with a molecular weight of 613.8 g/mol . The homocysteine backbone distinguishes it from cysteine derivatives by an additional methylene group (–CH₂–) in the side chain, which influences peptide backbone flexibility and disulfide bridge formation .
Key Structural Attributes:
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Fmoc Group: Provides temporary protection for the α-amino group during SPPS, enabling selective deprotection under mild basic conditions .
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N-Methylation: Introduces steric hindrance, reducing hydrogen bonding capacity and enhancing metabolic stability .
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Trityl Group: Protects the thiol (–SH) group from oxidation or undesired side reactions, with cleavage achievable via trifluoroacetic acid (TFA) .
Table 1: Physicochemical Properties of Fmoc-N-Me-Homocys(Trt)-OH
Property | Value | Source |
---|---|---|
CAS Number | 526210-78-6 | |
Molecular Formula | C₃₉H₃₅NO₄S | |
Molecular Weight | 613.8 g/mol | |
Protective Groups | Fmoc, Trt, N-Me | |
Stereochemistry | L-configuration (assumed) |
Synthesis and Manufacturing
The synthesis of Fmoc-N-Me-Homocys(Trt)-OH involves multi-step organic reactions to introduce protective groups and modify the amino acid backbone. While explicit protocols for this compound are scarce in public literature, analogous syntheses (e.g., Fmoc-Homocys(Trt)-OH) provide a foundational framework .
Proposed Synthetic Pathway:
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Homocysteine Backbone Preparation:
Homocysteine is derived from methionine via transsulfuration pathways. Commercial homocysteine is typically protected at the thiol group using trityl chloride in the presence of a base like triethylamine . -
N-Methylation:
The α-amino group of Trt-protected homocysteine is methylated using methyl iodide or dimethyl sulfate under alkaline conditions. This step requires careful control to avoid over-alkylation . -
Fmoc Protection:
The N-methylated amino acid is reacted with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) or dimethylformamide (DMF), yielding the fully protected derivative . -
Purification:
Crude product is purified via flash chromatography or preparative HPLC to achieve >90% purity, as verified by LC-MS and NMR .
Critical Reaction Conditions:
Applications in Peptide Science
Fmoc-N-Me-Homocys(Trt)-OH is pivotal in synthesizing peptides with enhanced pharmacokinetic profiles. Its applications include:
Conformational Constraint
N-methylation restricts peptide bond rotation, stabilizing secondary structures like β-turns and helices. This is critical for designing receptor antagonists, such as α4β7 integrin inhibitors used in treating inflammatory bowel disease .
Metabolic Stability
The N-methyl group impedes protease cleavage, extending peptide half-life in vivo. For example, cyclosporine analogs leverage N-methylated residues to resist enzymatic degradation .
Disulfide Mimicry
The Trt-protected thiol enables post-synthetic disulfide bridging. In the patented synthesis of α4β7 antagonists, Pen(Trt) residues are crosslinked to form rigid macrocycles .
Comparative Analysis with Analogous Compounds
Fmoc-N-Me-Homocys(Trt)-OH shares functional similarities with:
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Fmoc-Homocys(Trt)-OH (CAS 167015-23-8): Lacks N-methylation, offering greater hydrogen-bonding capacity but reduced protease resistance .
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Fmoc-N-Me-Cys(Trt)-OH (CAS 1349807-46-0): Contains cysteine instead of homocysteine, limiting side-chain flexibility .
Table 2: Functional Group Impact on Peptide Properties
Compound | N-Me Group | Side Chain Length | Protease Resistance |
---|---|---|---|
Fmoc-N-Me-Homocys(Trt)-OH | Yes | Longer (–CH₂–) | High |
Fmoc-Homocys(Trt)-OH | No | Longer (–CH₂–) | Moderate |
Fmoc-N-Me-Cys(Trt)-OH | Yes | Shorter | High |
Challenges and Future Directions
Despite its utility, Fmoc-N-Me-Homocys(Trt)-OH faces synthesis challenges:
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Low Yields: N-methylation often results in side products, necessitating optimized stoichiometry .
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Cost: High purity (>98%) batches are expensive due to intricate purification .
Future research should explore:
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Enzymatic Methylation: Leveraging methyltransferases for greener synthesis.
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Novel Protecting Groups: Alternatives to Trt for milder deprotection conditions.
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